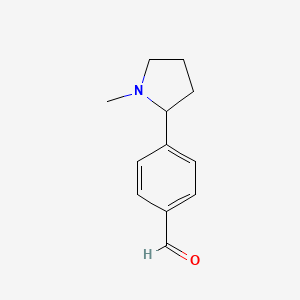

4-(1-Methylpyrrolidin-2-yl)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

4-(1-methylpyrrolidin-2-yl)benzaldehyde |

InChI |

InChI=1S/C12H15NO/c1-13-8-2-3-12(13)11-6-4-10(9-14)5-7-11/h4-7,9,12H,2-3,8H2,1H3 |

InChI Key |

IOHFBBHAYBGFPF-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC1C2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Retrosynthetic Analysis and Strategic Disconnections for 4 1 Methylpyrrolidin 2 Yl Benzaldehyde

Identification of Key Synthetic Disconnections

The primary disconnections for 4-(1-Methylpyrrolidin-2-yl)benzaldehyde are centered around the major structural components: the bond connecting the aromatic ring to the pyrrolidine (B122466) ring, the bonds within the pyrrolidine ring itself, and the functional group transformation of the aldehyde.

A primary strategic disconnection involves the C-C bond between the benzaldehyde (B42025) moiety and the pyrrolidine ring. This leads to two key synthons: a nucleophilic pyrrolidine derivative and an electrophilic benzene (B151609) derivative, or vice versa.

One common approach is to disconnect the bond between the C2 of the pyrrolidine and the phenyl ring. This suggests a synthetic strategy involving the reaction of a pre-formed N-methylpyrrolidine with a suitable 4-formylphenyl electrophile or a precursor. For instance, a Grignard reagent derived from a 2-halopyrrolidine could react with a protected 4-bromobenzaldehyde (B125591). Alternatively, a nucleophilic addition of an organometallic reagent derived from a protected 4-bromobenzaldehyde to an N-methyl-Δ¹-pyrrolideinium salt represents a plausible synthetic route.

| Disconnection Strategy | Precursor 1 (Pyrrolidine Moiety) | Precursor 2 (Aryl Moiety) |

| Aryl-C2 Disconnection | N-Methyl-2-lithiopyrrolidine | 4-Bromobenzaldehyde (protected) |

| Aryl-C2 Disconnection | N-Methyl-2-pyrrolidinyl Grignard Reagent | 4-Fluorobenzaldehyde (B137897) |

Retrosynthetic analysis can also target the C-N bonds of the pyrrolidine ring. This approach builds the heterocyclic ring during the synthesis. A common strategy involves the disconnection of one of the C-N bonds, leading to a linear precursor that can be cyclized.

For instance, a disconnection of the N1-C2 bond suggests a precursor like an ω-haloamine. Specifically, a 4-(4-aminobutyl)benzaldehyde derivative could undergo intramolecular cyclization to form the pyrrolidine ring. Subsequent N-methylation would then yield the final product. Another approach involves the 1,3-dipolar cycloaddition of an azomethine ylide with an appropriate dipolarophile, which can be a powerful method for constructing substituted pyrrolidines. researchgate.nettandfonline.com

| Disconnection Strategy | Acyclic Precursor |

| N1-C2 Disconnection | 5-Amino-5-(4-formylphenyl)pentan-1-ol |

| N1-C5 Disconnection | 4-(Methylamino)butanal and a 4-formylphenyl nucleophile |

The benzaldehyde functional group can be retrosynthetically derived from a variety of other functional groups. This allows for greater flexibility in the synthetic design, particularly in managing reaction conditions and protecting group strategies.

A common precursor to an aldehyde is a primary alcohol. Therefore, the 4-(1-Methylpyrrolidin-2-yl)benzyl alcohol can be considered a late-stage intermediate, which can be oxidized to the target aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC). The alcohol, in turn, can be derived from the corresponding benzoic acid or its ester via reduction.

Another retrosynthetic pathway for the aldehyde is from a nitrile. The 4-(1-Methylpyrrolidin-2-yl)benzonitrile could be reduced to the aldehyde using reagents such as diisobutylaluminium hydride (DIBAL-H).

| Target Functional Group | Precursor Functional Group |

| Aldehyde (-CHO) | Primary Alcohol (-CH₂OH) |

| Aldehyde (-CHO) | Carboxylic Acid (-COOH) |

| Aldehyde (-CHO) | Nitrile (-CN) |

Application of Functional Group Interconversions (FGIs) in Retrosynthetic Pathways

Functional Group Interconversions (FGIs) are crucial for navigating the synthetic landscape towards this compound. These transformations allow for the conversion of one functional group into another, facilitating the key bond-forming reactions.

A key FGI in many potential syntheses is the formation of the aldehyde. As mentioned, the oxidation of a primary alcohol or the reduction of a carboxylic acid, ester, or nitrile are common FGI strategies. For example, if the synthesis proceeds through 4-(1-Methylpyrrolidin-2-yl)benzoic acid, a two-step FGI could involve reduction to the corresponding alcohol with a reagent like lithium aluminum hydride, followed by a selective oxidation to the aldehyde.

Another important FGI is the introduction of the methyl group on the pyrrolidine nitrogen. If the synthesis utilizes a precursor with a secondary amine (pyrrolidine), N-methylation can be achieved through reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride, or through direct alkylation with a methylating agent such as methyl iodide.

Strategic Use of Protecting Groups for Selective Transformations

Given the presence of a reactive aldehyde group, the use of protecting groups is often essential to prevent unwanted side reactions during the synthesis. The aldehyde group is susceptible to both nucleophilic attack and oxidation/reduction.

A common strategy is to protect the aldehyde as an acetal, for instance, by reacting it with ethylene glycol in the presence of an acid catalyst to form a 1,3-dioxolane. This protecting group is stable under a wide range of conditions, including those involving organometallic reagents and reducing agents that would otherwise react with the aldehyde. The acetal can then be readily removed (deprotected) under acidic aqueous conditions to regenerate the aldehyde at a later stage in the synthesis.

For example, in a synthesis involving a Grignard reaction to form the C-C bond between the aryl and pyrrolidine rings, 4-bromobenzaldehyde would first be protected as its acetal. After the Grignard reaction and any subsequent modifications to the pyrrolidine ring, the acetal would be hydrolyzed to reveal the desired benzaldehyde functionality.

| Functional Group to Protect | Protecting Group | Protection Reagent | Deprotection Condition |

| Aldehyde (-CHO) | Acetal (e.g., 1,3-dioxolane) | Ethylene glycol, acid catalyst | Aqueous acid |

| Secondary Amine (-NH-) | Carbamate (B1207046) (e.g., Boc) | Di-tert-butyl dicarbonate | Strong acid (e.g., TFA) |

Advanced Synthetic Methodologies for 4 1 Methylpyrrolidin 2 Yl Benzaldehyde and Its Precursors

Stereoselective Construction of the 1-Methylpyrrolidin-2-yl Core

The pyrrolidine (B122466) ring is a fundamental structural motif present in a vast array of biologically active natural products and pharmaceutical agents. The stereoselective synthesis of substituted pyrrolidines, particularly the chiral 1-methylpyrrolidin-2-yl core, is of significant interest due to its prevalence in medicinal chemistry. Advanced synthetic methodologies have been developed to control the stereochemistry of this scaffold, ensuring access to specific enantiomers required for targeted biological activity. These strategies primarily revolve around asymmetric cyclization reactions, resolution techniques, and direct functionalization of the pyrrolidine nitrogen.

Asymmetric Cyclization Reactions for Pyrrolidine Scaffolds

Asymmetric cyclization represents one of the most efficient approaches for constructing the chiral pyrrolidine framework, establishing key stereocenters in a single step. These methods can be broadly categorized based on the type of catalyst employed—metal-based or purely organic—and the nature of the bond-forming reaction.

Metal-catalyzed cycloaddition reactions are powerful tools for the synthesis of heterocyclic systems. In the context of pyrrolidine synthesis, the [3+2] cycloaddition of azomethine ylides with alkenes is a prominent strategy. Transition metals can effectively control the stereochemical outcome of these reactions.

Silver catalysts, for instance, have been successfully employed in the diastereoselective [3+2] cycloaddition between chiral N-tert-butanesulfinylazadienes and azomethine ylides generated in situ from imino esters. Using silver carbonate (Ag₂CO₃) as the catalyst, a variety of densely substituted pyrrolidines with up to four stereogenic centers have been synthesized with high regio- and diastereoselectivity. The chiral sulfinyl group on the azadiene directs the stereochemical course of the reaction, leading to the formation of specific diastereomers.

Another notable metal-catalyzed approach involves the tandem conjugate addition–elimination reaction of pyrroline (B1223166) esters with nitroallyl acetates, promoted by a silver acetate (B1210297) (AgOAc) and a chiral ThioClickFerrophos (TCF) ligand. This method creates vicinal stereocenters, including a tetrasubstituted carbon, with excellent enantio- and diastereoselectivity. Transition metal-catalyzed [2+2+2] cycloadditions of nitrogen-linked 1,6-diynes with various unsaturated partners also provide an efficient route to pyrrolidine-based systems. Furthermore, heterogeneous catalysts, such as l-proline (B1679175) functionalized manganese ferrite (B1171679) nanorods, have been developed for the stereoselective one-pot, three-component synthesis of spirocyclic pyrrolidines, demonstrating high yields and diastereoselectivity.

| Catalyst/Metal | Reaction Type | Substrates | Key Features | Selectivity | Reference |

|---|---|---|---|---|---|

| Ag₂CO₃ | [3+2] Cycloaddition | N-tert-butanesulfinylazadienes and azomethine ylides | Creates up to four stereocenters. | High regio- and diastereoselectivity. | |

| AgOAc/(R,Sp)-TCF | Conjugate addition–elimination | Pyrroline esters and nitroallyl acetates | Forms vicinal stereocenters with a tetrasubstituted carbon. | Excellent enantio- and diastereoselectivity. | |

| MnCoCuFe₂O₄@L-proline | One-pot, three-component reaction | Isatin, secondary amino acids, and 5-arylidene thiazolidine-2,4-diones | Heterogeneous, reusable catalyst for spiro-pyrrolidine synthesis. | High yield and diastereoselectivity. |

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering environmentally friendly and efficient methods for asymmetric synthesis. Chiral pyrrolidine derivatives themselves, such as proline and its derivatives, are privileged organocatalysts, often used to synthesize other complex pyrrolidine structures.

One common strategy is the organocatalytic Michael addition of aldehydes or ketones to nitroolefins, which can initiate a cascade reaction to form highly substituted pyrrolidines. Diarylprolinol silyl (B83357) ethers are particularly effective catalysts for a variety of transformations. For example, new pyrrolidine-based organocatalysts derived from (R)-glyceraldehyde have been shown to effectively catalyze the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee.

Cascade reactions catalyzed by bifunctional organocatalysts, such as those derived from Cinchona alkaloids or featuring squaramide moieties, are particularly effective. These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding and iminium/enamine formation. A squaramide-catalyzed cascade aza-Michael/Michael addition of tosylaminomethyl enones to unsaturated pyrazolones affords spiro-pyrrolidine-pyrazolones in high yields with excellent diastereoselectivities (>20:1 dr) and enantioselectivities (up to 98% ee). Similarly, a Cinchonidine-derived amino-squaramide catalyst has been used to synthesize highly substituted pyrrolidines with a quaternary stereocenter at the 3-position via a cascade reaction, yielding products with high enantio- and diastereoselectivities.

The organo-SOMO (Singly Occupied Molecular Orbital) catalysis approach has been used in a formal cycloaddition cascade between β-amino aldehydes and olefins to construct enantioenriched pyrrolidines with high efficiency and enantiocontrol.

| Catalyst Type | Reaction | Key Features | Yield/Selectivity | Reference |

|---|---|---|---|---|

| Pyrrolidines from (R)-glyceraldehyde | Michael addition of aldehydes to nitroolefins | Catalyst derived from the chiral pool. | Up to 99% yield, up to 85% ee. | |

| Cinchonidine-derived amino-squaramide | Cascade aza-Michael/Michael reaction | Forms a quaternary stereocenter. | High enantio- and diastereoselectivities. | |

| Tertiary amine squaramide | Cascade aza-Michael/Michael addition | Generates spiro-pyrrolidine-pyrazolones. | Up to 98% yield, >20:1 dr, up to 98% ee. | |

| Chiral imidazolidinone | Organo-SOMO cycloaddition cascade | Reaction of β-amino aldehydes and olefins. | Up to 92% yield, up to 96% ee. |

Intramolecular amination of an appropriately functionalized acyclic precursor is a direct and atom-economical method for constructing the pyrrolidine ring. The stereochemical outcome of the cyclization can be controlled by the existing chirality in the substrate or by a chiral catalyst.

Copper-promoted intramolecular aminooxygenation of alkene-containing sulfonamides provides a high-yielding route to disubstituted pyrrolidines. This method demonstrates excellent diastereoselectivity, affording 2,5-cis-pyrrolidines with a diastereomeric ratio greater than 20:1. Iron-catalyzed C-H amination of aliphatic azides also enables the diastereoselective synthesis of 2,5-disubstituted pyrrolidines, with iron phenoxide complexes showing superior performance in generating the syn diastereomer.

A powerful strategy termed 'clip-cycle' involves the cross-metathesis of a Cbz-protected bis-homoallylic amine with a thioacrylate, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid. This method produces a range of 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines with high enantioselectivities.

Furthermore, rhodium(II)-catalyzed asymmetric nitrene C-H insertion has been employed for the synthesis of 2,5-disubstituted pyrrolidines from simple hydrocarbons. This de novo strategy involves two sequential C(sp³)–H amination reactions, showcasing the power of catalytic C-H functionalization.

Kinetic Resolution and Dynamic Kinetic Resolution in Pyrrolidine Synthesis

Kinetic resolution (KR) and dynamic kinetic resolution (DKR) are valuable techniques for obtaining enantiomerically enriched compounds from a racemic mixture. These methods rely on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.

A dynamic kinetic resolution of N-Boc-2-lithiopyrrolidine has been achieved using a chiral diamine ligand. The racemic organolithium is prepared by tin-lithium exchange, and in the presence of the chiral ligand, one diastereomeric complex is thermodynamically favored. Electrophilic quenching of this complex provides the 2-substituted pyrrolidine with high enantioselectivity (e.g., 92% ee).

Organocatalytic dynamic kinetic resolution has also been demonstrated in cascade reactions. A Cinchona alkaloid-derived carbamate (B1207046) organocatalyst was used to synthesize highly functionalized pyrrolidines with up to three stereocenters in high yield and excellent diastereomeric and enantiomeric excess (>90% ee). This process combines a reversible aza-Henry reaction with a DKR-driven aza-Michael cyclization, where even moderately selective steps can lead to a highly enriched final product.

Enzymatic methods are also employed in the DKR of pyrrolidine precursors. For example, lipase (B570770) PS-IM has been used for the acetylation of racemic 3-hydroxypyrrolidine

Synthesis of the Benzaldehyde (B42025) Moiety with Pre-Functionalization

The construction of the benzaldehyde portion of the target molecule with existing functional groups is a critical phase. This pre-functionalization allows for the late-stage introduction of the pyrrolidine unit, a common strategy in multi-step synthesis.

The introduction of a formyl group onto an aromatic ring is a cornerstone of organic synthesis. Several named reactions are employed for this purpose, each with its own set of advantages and substrate scope. These electrophilic aromatic substitution reactions are most effective on electron-rich aromatic systems. wikipedia.org

Classic methods for the formylation of aromatic compounds include:

Gattermann-Koch Reaction: This reaction utilizes carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst, such as aluminum chloride, to formylate aromatic rings. wikipedia.orgpurechemistry.org

Vilsmeier-Haack Reaction: A milder approach that employs a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride, to introduce a formyl group. wikipedia.org

Duff Reaction: This method uses hexamethylenetetramine to formylate activated aromatic compounds like phenols. wikipedia.org

Rieche Formylation: Dichloromethyl methyl ether serves as the formylating agent in the presence of a Lewis acid like titanium tetrachloride or tin tetrachloride. nih.govcommonorganicchemistry.com

The choice of formylation technique is dictated by the substituents already present on the aromatic ring to ensure regioselectivity and compatibility. purechemistry.orgnih.gov For instance, the regioselectivity of formylation mediated by dichloromethyl methyl ether and TiCl4 is significantly influenced by the coordination between atoms on the aromatic moiety and the metal center. nih.gov

Below is a table summarizing common aromatic formylation reactions:

| Reaction Name | Formylating Agent | Catalyst/Conditions | Substrate Scope |

|---|---|---|---|

| Gattermann-Koch Reaction | Carbon Monoxide, HCl | AlCl3/CuCl | Electron-rich arenes (e.g., toluene) |

| Vilsmeier-Haack Reaction | DMF, POCl3 | - | Electron-rich arenes and heterocycles |

| Duff Reaction | Hexamethylenetetramine | Acidic workup | Phenols and other highly activated arenes |

| Rieche Formylation | Dichloromethyl methyl ether | TiCl4, SnCl4 | Activated aromatic rings |

Achieving the aldehyde functionality with high chemoselectivity is paramount, especially when other reactive groups are present. A common and effective strategy is the reduction of a more stable carboxylic acid derivative. This two-step approach, involving the conversion of a benzoic acid to a more reactive species followed by a controlled reduction, prevents over-reduction to the corresponding alcohol. doubtnut.comyoutube.com

One of the most reliable methods is the Rosenmund reduction , where an acyl chloride is hydrogenated over a poisoned palladium catalyst (e.g., Pd/BaSO₄). doubtnut.com The poisoning of the catalyst is crucial to stop the reduction at the aldehyde stage.

Alternatively, modern reducing agents offer excellent chemoselectivity. For example, diisobutylaluminium hydride (DIBAL-H) can effectively reduce esters to aldehydes at low temperatures. youtube.com The reduction of Weinreb amides is another powerful technique that yields aldehydes upon reaction with organometallic reagents or hydrides, forming a stable chelated intermediate that resists over-addition. acs.org A one-pot procedure involving the reduction of a Weinreb amide to a stable aluminum hemiaminal, followed by cross-coupling, provides a versatile route to functionalized benzaldehydes. acs.org

The following table outlines key chemoselective methods for aldehyde synthesis from benzoic acid derivatives:

| Starting Material | Reagent/Reaction | Key Features |

|---|---|---|

| Acyl Chloride | H2, Pd/BaSO4 (Rosenmund Reduction) | Classic method, requires catalyst poisoning. |

| Ester | DIBAL-H, low temperature | Good selectivity, sensitive to reaction conditions. youtube.com |

| Weinreb Amide | LiAlH4 or DIBAL-H | Forms a stable intermediate, preventing over-reduction/addition. acs.org |

| Benzoic Acid | 1. SOCl2 2. H2, Pd/BaSO4 | Two-step, reliable conversion via acyl chloride. doubtnut.comreddit.com |

Carbon-Carbon Bond Formation at the 4-Position of Benzaldehyde with the Pyrrolidine Unit

The crucial step in assembling the target molecule is the formation of the carbon-carbon bond between the benzaldehyde and pyrrolidine moieties. Several modern synthetic methodologies can be employed to achieve this transformation efficiently.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of 4-(1-Methylpyrrolidin-2-yl)benzaldehyde, a plausible route would involve the coupling of 4-bromobenzaldehyde (B125591) with a suitable organoboron derivative of N-methylpyrrolidine. The Suzuki coupling is known for its mild reaction conditions and the low toxicity of the boron-containing byproducts. researchgate.netorgsyn.orgorganic-chemistry.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by palladium. wikipedia.orglibretexts.org While highly versatile due to the air and moisture stability of organostannanes, the toxicity of tin compounds is a significant drawback. wikipedia.orglibretexts.org A potential application would be the reaction between 4-halobenzaldehyde and an N-methyl-2-stannylpyrrolidine derivative.

Heck Reaction: The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene. organic-chemistry.orgwikipedia.orgnumberanalytics.com While not directly applicable for coupling a saturated pyrrolidine ring, variants of this reaction or related C-H activation strategies could be envisioned.

A summary of these cross-coupling reactions is provided below:

| Reaction | Organometallic Reagent | Organic Electrophile | Key Advantages |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)2) | Ar-X (X=Cl, Br, I, OTf) | Mild conditions, low toxicity of byproducts. organic-chemistry.org |

| Stille | Organotin (e.g., R-SnBu3) | Ar-X (X=Cl, Br, I, OTf) | Stable reagents, broad scope. wikipedia.orglibretexts.org |

| Heck | Alkene | Ar-X (X=Br, I, OTf) | Forms substituted alkenes. organic-chemistry.orgwikipedia.org |

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for forming C-C bonds, avoiding the pre-functionalization of one of the coupling partners. In the context of synthesizing this compound, this could involve the direct coupling of N-methylpyrrolidine with a 4-halobenzaldehyde or a benzaldehyde derivative with an appropriate directing group.

Transition metal-catalyzed C-H activation, often directed by a coordinating group, allows for regioselective functionalization of otherwise inert C-H bonds. researchgate.net For instance, palladium-catalyzed C(sp³)–H arylation of 3-pyrrolines has been demonstrated using a thioacyl directing group, showcasing the potential for functionalizing the pyrrolidine ring. rsc.org While direct C-H arylation at the 2-position of N-methylpyrrolidine with a benzaldehyde derivative is a challenging transformation, ongoing research in this area continues to expand the scope of these reactions. researchgate.net The use of transient directing groups has also been explored for the ortho-C–H functionalization of benzaldehyde substrates. acs.org

Nucleophilic aromatic substitution (SNAr) provides a direct route for attaching the pyrrolidine unit to the benzaldehyde ring. This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro or an aldehyde group, and contains a good leaving group, typically a halide like fluorine. whiterose.ac.uk

The synthesis of the target compound could be envisioned via the reaction of N-methyl-2-lithiopyrrolidine (generated in situ) or a corresponding Grignard reagent with a 4-halobenzaldehyde. However, a more common SNAr approach would involve the displacement of a leaving group on the benzaldehyde by the nitrogen of a pyrrolidine derivative. For instance, the reaction of 4-fluorobenzaldehyde (B137897) with a secondary amine is facilitated by the para-aldehyde group which activates the ring towards nucleophilic attack. whiterose.ac.uk This has been demonstrated in the synthesis of various 4-(dialkylamino)benzaldehyde derivatives. whiterose.ac.ukmdpi.com A study on the synthesis of no-carrier-added DL-4-[18F]fluorodeprenyl involved the nucleophilic aromatic substitution of fluoride (B91410) on 4-nitrobenzaldehyde (B150856) to produce 4-[18F]fluorobenzaldehyde in good yield. nih.gov

Advanced Structural Characterization and Stereochemical Analysis of 4 1 Methylpyrrolidin 2 Yl Benzaldehyde

Comprehensive Spectroscopic Elucidation

Spectroscopic analysis provides a detailed view of the molecule's electronic and vibrational states, as well as the magnetic environment of its nuclei. This information is fundamental to piecing together the molecular puzzle from the atomic to the functional group level.

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to establish the carbon-hydrogen framework, deduce proton-proton and proton-carbon connectivities, and infer detailed stereochemical relationships. The presence of a stereocenter at the C2 position of the pyrrolidine (B122466) ring renders the molecule chiral, making protons on the ring diastereotopic and thus chemically non-equivalent, which leads to more complex but information-rich NMR spectra.

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the number and type of chemical environments for protons and carbons. The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons of the para-substituted benzene (B151609) ring (an AA'BB' system), the methine proton at C2, the four methylene (B1212753) protons of the pyrrolidine ring, and the N-methyl protons.

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to trace the connectivity within the pyrrolidine ring (H2 through H5) and within the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton with the carbon atom to which it is directly attached, providing a clear map of all C-H bonds.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two or three bonds. This is crucial for connecting the molecular fragments, for instance, by showing correlations from the H2 proton of the pyrrolidine ring to the aromatic carbons (C1' and C2'/C6'), and from the N-methyl protons to the C2 and C5 carbons of the pyrrolidine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. wordpress.com NOESY is vital for stereochemical assignments, revealing the relative orientation of substituents on the pyrrolidine ring and the spatial relationship between the pyrrolidine and benzaldehyde (B42025) moieties.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for 4-(1-Methylpyrrolidin-2-yl)benzaldehyde Predicted chemical shifts are based on analysis of structurally similar compounds, including nicotine (B1678760) and various 4-substituted benzaldehydes. researchgate.nethmdb.carsc.orgrsc.orgnih.gov

| Atom Position | Predicted ¹H δ (ppm), Multiplicity | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

| CHO | ~9.95, s | ~192.0 | C-1', C-4' | H-2', H-6' |

| C-1' | - | ~136.0 | - | - |

| C-2', C-6' | ~7.80, d | ~130.0 | C-4', CHO | H-3', H-5', H-2 |

| C-3', C-5' | ~7.55, d | ~129.5 | C-1' | H-2', H-6' |

| C-4' | - | ~150.0 | - | - |

| C-2 | ~3.25, t | ~68.0 | C-1', C-2'/6', C-4, N-CH₃ | H-3, H-6', N-CH₃ |

| C-3 | ~1.90-2.10, m | ~35.0 | C-2, C-5 | H-2, H-4, H-5 |

| C-4 | ~1.70-1.85, m | ~23.0 | C-2, C-3, C-5 | H-3, H-5 |

| C-5 | ~2.20 & 2.95, m | ~57.0 | C-3, C-4, N-CH₃ | H-3, H-4, N-CH₃ |

| N-CH₃ | ~2.15, s | ~40.0 | C-2, C-5 | H-2, H-5 |

For a definitive stereochemical assignment, more advanced NMR methods are required.

J-based conformational analysis: The magnitude of the three-bond proton-proton coupling constants (³JHH) within the pyrrolidine ring is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. A detailed analysis of these coupling constants, often aided by spectral simulation, can elucidate the preferred puckering conformation (envelope or twist) of the five-membered ring. researchgate.net

Residual Dipolar Couplings (RDCs): In an isotropic solution, the through-space dipolar couplings between nuclei average to zero due to rapid molecular tumbling. nih.gov By dissolving the molecule in a weakly aligning medium (such as a liquid crystal), a small residual dipolar coupling can be measured. wikipedia.org RDCs provide long-range structural information because their magnitude depends on the orientation of the internuclear vector relative to the external magnetic field. youtube.com Measuring RDCs for various C-H or H-H vectors allows for the determination of the relative orientations of distant parts of the molecule, providing powerful constraints for 3D structure calculation and unambiguous verification of the relative configuration. nih.govnih.gov

High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental composition and thus the molecular formula. For this compound, HRMS is used to confirm the molecular formula C₁₂H₁₅NO. Tandem mass spectrometry (MS/MS) can further be used to study the fragmentation pattern, which provides additional structural confirmation by identifying characteristic neutral losses and fragment ions.

Table 2: Predicted High-Resolution Mass Spectrometry Data

| Parameter | Predicted Value | Information Provided |

| Molecular Formula | C₁₂H₁₅NO | Elemental Composition |

| Calculated Monoisotopic Mass | 189.1154 u | Precise mass for formula confirmation |

| Observed [M+H]⁺ | m/z 190.1226 | Mass of the protonated molecular ion |

| Key Fragment Ions (MS/MS of [M+H]⁺) | m/z 161 ([M+H-CO]⁺) | Loss of carbon monoxide from the aldehyde |

| m/z 84 ([C₅H₁₀N]⁺) | Characteristic N-methylpyrrolidinyl fragment |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the presence of specific functional groups, as each group has characteristic absorption frequencies.

Table 3: Predicted Characteristic Infrared Absorption Bands Predicted frequencies are based on typical values for aromatic aldehydes and tertiary amines. spectroscopyonline.comopenstax.orglibretexts.org

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~3050 | Medium | C-H Stretch | Aromatic C-H |

| ~2970-2850 | Medium-Strong | C-H Stretch | Aliphatic C-H (pyrrolidine, N-CH₃) |

| ~2820 and ~2720 | Medium, distinct | C-H Stretch (Fermi doublet) | Aldehydic C-H |

| ~1705 | Strong, sharp | C=O Stretch | Aromatic Aldehyde Carbonyl |

| ~1600, ~1480 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1165 | Medium | C-C Stretch | Ar-C(HO) Stretch |

| ~830 | Strong | C-H Bend | para-disubstituted Aromatic Ring |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Configuration

X-ray Diffraction Techniques for Solid-State Structure and Absolute Configuration

While NMR provides the structure in solution, single-crystal X-ray diffraction reveals the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide definitive proof of its molecular structure.

The analysis would yield highly accurate data on bond lengths, bond angles, and torsion angles. This allows for the direct visualization of the puckering of the pyrrolidine ring and the relative orientation between the phenyl and pyrrolidine rings. Furthermore, for a chiral compound crystallizing in a non-centrosymmetric space group, anomalous dispersion techniques can be used to determine the absolute configuration (i.e., distinguish between the R and S enantiomers) at the C2 stereocenter. nih.gov This provides the ultimate confirmation of the molecule's stereochemistry.

Table 4: Representative Crystallographic Data (Hypothetical) This table represents typical data that would be obtained from a successful single-crystal X-ray diffraction experiment.

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | The shape of the unit cell |

| Space Group | P2₁ | The symmetry elements within the crystal |

| a, b, c (Å) | 12.1, 5.8, 15.3 | Unit cell dimensions |

| β (°) | 105.2 | Unit cell angle |

| Z | 4 | Number of molecules per unit cell |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |

Single Crystal X-ray Diffraction (SCXRD) for Atomic-Level Structural Resolution

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org This technique provides unequivocal information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. rsc.orgpurechemistry.org For a molecule like this compound, SCXRD would resolve the exact conformation of the pyrrolidine ring, the orientation of the benzaldehyde group relative to the pyrrolidine, and the spatial arrangement of atoms at the chiral carbon (C2 of the pyrrolidine ring).

An SCXRD analysis would yield a set of crystallographic data, which, for a similar small organic molecule, might be presented as follows.

Illustrative SCXRD Data for a Chiral Organic Molecule

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₅NO |

| Formula Weight | 189.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.5183 |

| b (Å) | 9.7529 |

| c (Å) | 14.8633 |

| α (°) | 90 |

| β (°) | 91.923 |

| γ (°) | 90 |

| Volume (ų) | 1087.9 |

Note: This data is representative and not actual experimental data for this compound. This data is based on a similar compound. bohrium.com

This atomic-level resolution is crucial for understanding the molecule's structure-activity relationships and its interactions with other molecules, such as biological receptors.

Advanced Crystallization Methodologies for Challenging Organic Molecules

Obtaining a high-quality single crystal suitable for SCXRD can be a significant bottleneck, especially for molecules that are liquids or oils at room temperature, or those with high conformational flexibility. rsc.org When standard techniques like slow evaporation fail, several advanced methodologies can be employed.

Recent advancements in chiral crystallization focus on techniques like attrition-enhanced deracemization, cocrystallization, and inorganic ionic cocrystallization, which are particularly useful for separating and purifying enantiomers. bohrium.comnih.gov

Key advanced methods include:

Vapor Diffusion: This involves dissolving the compound in a solvent in which it is soluble and placing it in a sealed container with a second "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the primary solution gradually reduces the compound's solubility, promoting slow crystal growth.

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form slowly at the interface between the two liquids.

Co-crystallization: The target molecule is crystallized with a second compound (a "co-former") to form a new crystalline solid with improved properties. This can be an effective strategy for molecules that are difficult to crystallize on their own. nih.gov

Microbatch Under-Oil: This high-throughput technique involves dispensing nanoliter-scale droplets of the compound solution under a layer of inert oil, which controls the rate of solvent evaporation. rsc.org

Crystalline Sponge Method: The molecule of interest is soaked into the pores of a pre-existing metal-organic framework (MOF) crystal. The MOF acts as a host, ordering the guest molecules within its structure, allowing for their analysis by SCXRD even when they cannot be crystallized directly. rsc.org

These techniques are essential tools for overcoming the challenges associated with crystallizing complex or "stubborn" organic molecules, thereby enabling their definitive structural analysis. crystallizationsystems.commdpi.com

Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Assignment

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. mdpi.com These methods are non-destructive and highly sensitive to the stereochemistry of a molecule, making them invaluable for determining both enantiomeric excess (a measure of enantiomeric purity) and the absolute configuration (the actual R/S assignment) of chiral compounds like this compound. nih.govnih.gov

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left- and right-circularly polarized light by a chiral molecule as a function of wavelength. purechemistry.org The resulting CD spectrum is unique to a specific enantiomer; its mirror-image enantiomer will produce a spectrum of equal magnitude but opposite sign. nih.gov

The key features of a CD spectrum are "Cotton effects," which are characteristic positive or negative peaks corresponding to the electronic transitions of the molecule's chromophores (light-absorbing groups). In this compound, the benzaldehyde moiety would be the primary chromophore.

The absolute configuration is typically determined by comparing the experimental CD spectrum with a theoretically predicted spectrum generated through quantum-mechanical calculations (e.g., using Time-Dependent Density Functional Theory, TD-DFT). nih.govmtoz-biolabs.com A match between the experimental and calculated spectra for a given configuration (e.g., the S-enantiomer) allows for the unambiguous assignment of the molecule's absolute configuration in solution. mtoz-biolabs.com

Illustrative CD Spectral Data for a Chiral Pyrrolidine Derivative

| Wavelength (nm) | Cotton Effect Sign | Associated Transition |

|---|---|---|

| ~280 | Positive (+) | n → π* |

Note: This data is representative and not actual experimental data for this compound. The signs and positions of Cotton effects are highly structure-dependent. nih.gov

By providing detailed information on the stereochemical nature of molecules in solution, CD spectroscopy complements the solid-state information obtained from SCXRD, offering a comprehensive picture of the chiral compound's structure. nih.gov

Mechanistic Insights into Reactions of this compound

The chiral pyrrolidine scaffold is a cornerstone in modern asymmetric synthesis, prized for its ability to induce high levels of stereocontrol in a multitude of chemical transformations. nih.govcell.com As a derivative of this privileged structure, this compound and its related compounds are instrumental in organocatalysis, primarily through their ability to form key reactive intermediates that guide the stereochemical outcome of a reaction. Understanding the mechanistic pathways of these reactions is crucial for optimizing existing methods and designing new, more efficient synthetic strategies.

Computational Chemistry and Theoretical Studies of 4 1 Methylpyrrolidin 2 Yl Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the reactivity of 4-(1-Methylpyrrolidin-2-yl)benzaldehyde. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn governs its physical and chemical properties.

The flexibility of this compound arises from the rotation around the single bond connecting the pyrrolidine (B122466) and phenyl rings, as well as the puckering of the five-membered pyrrolidine ring. This flexibility leads to various possible three-dimensional arrangements known as conformers.

Computational conformational analysis is employed to identify all stable conformers and determine their relative energies. This process involves systematically rotating the dihedral angle between the two rings and calculating the potential energy at each step. The results typically reveal the most stable, low-energy conformations that the molecule is most likely to adopt. For instance, studies on similar structures like 1-methylpyrrolidin-2-one derivatives have shown that the five-membered ring often assumes an envelope conformation. nih.gov Theoretical calculations can determine whether a pseudo-axial or pseudo-equatorial arrangement of the substituent on the ring is more stable. nih.gov

Table 1: Hypothetical Conformational Analysis of this compound This table presents illustrative data on how the relative stability of different conformers might be reported.

| Conformer | Dihedral Angle (Pyrrolidine-Phenyl) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Conformer A (Global Minimum) | 35° | 0.00 | 75.4 |

| Conformer B | -35° | 0.05 | 24.1 |

| Conformer C (Transition State) | 90° | 2.50 | 0.5 |

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution on the surface of a molecule. researchgate.net The MEP map is color-coded to indicate regions of varying electrostatic potential, which is crucial for predicting how the molecule will interact with other charged or polar species. malayajournal.org

Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. For this compound, this would likely be concentrated on the oxygen atom of the carbonyl group.

Blue regions represent areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. These are typically found around hydrogen atoms.

Green and yellow regions denote areas of neutral or intermediate potential.

Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential.

The LUMO is the innermost empty orbital and acts as an electron acceptor. Its energy level is associated with the molecule's electron affinity.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org

Table 2: Illustrative Frontier Molecular Orbital Data for this compound This table provides a hypothetical example of FMO analysis results.

| Parameter | Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.15 | Indicates electron-donating capability, likely localized on the nitrogen and phenyl ring. |

| LUMO Energy | -1.85 | Indicates electron-accepting capability, likely localized on the benzaldehyde (B42025) moiety. |

| HOMO-LUMO Gap (ΔE) | 4.30 | Suggests good kinetic stability but sufficient reactivity for chemical transformations. |

In Silico Prediction and Simulation of Spectroscopic Data

Computational methods allow for the in silico (computer-based) prediction of various spectroscopic data, which is invaluable for identifying and characterizing molecules. iljs.org.ngnih.govresearchgate.net By simulating spectra, researchers can corroborate experimental findings, assign spectral peaks to specific molecular vibrations or electronic transitions, and even predict the properties of yet-to-be-synthesized compounds.

For this compound, these simulations would include:

Infrared (IR) and Raman Spectra: Calculations of vibrational frequencies help in assigning the peaks observed in experimental IR and Raman spectra to specific bond stretches, bends, and torsions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values serve as a guide for interpreting complex experimental NMR spectra.

UV-Visible (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) calculations can simulate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions (e.g., n→π* or π→π*).

Table 3: Example of Simulated vs. Experimental Spectroscopic Data This table shows a hypothetical comparison to illustrate the utility of in silico spectroscopic prediction.

| Spectroscopic Data | Calculated Value | Experimental Value | Assignment |

|---|---|---|---|

| IR Peak (cm⁻¹) | 1695 | 1690 | C=O stretch of the aldehyde |

| ¹H NMR Chemical Shift (ppm) | 9.95 | 9.92 | Aldehyde proton (-CHO) |

| UV-Vis λ_max (nm) | 285 | 288 | π→π* transition |

Mechanistic Investigations and Reaction Pathway Analysis through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the energetic landscape of a reaction, chemists can understand how reactants are converted into products, identifying the key intermediates and transition states involved. nih.gov

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to the energy barrier that must be overcome for a reaction to occur. researchgate.net Computational methods can precisely locate the geometry of the TS and calculate its energy. researchgate.netarxiv.org

The energy difference between the reactants and the transition state is the activation energy (Ea or ΔG‡). researchgate.net A lower activation energy implies a faster reaction rate, as predicted by transition state theory. cam.ac.uk By calculating and comparing the activation energies for different possible reaction pathways, the most favorable mechanism can be identified. chemrxiv.org

Table 4: Hypothetical Activation Energy for a Reaction Involving this compound This table illustrates how computational results for a hypothetical reaction, such as a nucleophilic addition to the aldehyde, might be presented.

| Reaction Step | Calculated Activation Energy (ΔG‡, kcal/mol) | Reaction Rate Implication |

|---|---|---|

| Nucleophilic attack on carbonyl carbon | 15.2 | Moderately fast at room temperature |

| Proton transfer to oxygen | 5.1 | Very fast, not rate-determining |

The potential energy surface (PES) is a conceptual and mathematical map that describes the energy of a molecule or a system of reacting molecules as a function of their geometric parameters. wayne.edu Exploring the PES allows for a comprehensive understanding of a chemical reaction. researchgate.netchemrxiv.org

By computationally mapping the PES for a reaction involving this compound, various key features can be identified: mdpi.com

Minima: These correspond to stable species, such as reactants, products, and any reaction intermediates.

Saddle Points: These represent the transition states connecting the minima.

Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to trace the minimum energy path on the PES, confirming that a calculated transition state indeed connects the intended reactants and products. researchgate.net This detailed exploration provides a complete picture of the reaction mechanism, revealing the sequence of bond-making and bond-breaking events.

Prediction of Reactivity and Selectivity in Novel Chemical Transformations

Computational chemistry provides a powerful lens for predicting the outcomes of novel chemical reactions, offering insights into reactivity and selectivity that can guide experimental design. In the context of this compound, theoretical studies can elucidate how the chiral pyrrolidine moiety influences the stereochemical course of reactions at the benzaldehyde group. This section explores the prediction of reactivity and selectivity for a hypothetical nucleophilic addition reaction—the vinylation of this compound with vinylmagnesium bromide—using Density Functional Theory (DFT) calculations.

The primary focus of such a theoretical investigation is to determine the facial selectivity of the nucleophilic attack on the prochiral aldehyde carbon. The presence of the chiral center in the pyrrolidine ring is expected to create a diastereomeric difference in the transition states leading to the (R)- and (S)-configured alcohol products. By calculating the activation energies for the formation of these two diastereomers, the diastereomeric excess (d.e.) of the reaction can be predicted.

Detailed DFT calculations would be employed to model the reaction pathways. The calculations would typically involve geometry optimization of the reactants, transition states, and products. The nature of the stationary points is confirmed by frequency calculations, where a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.

The predicted selectivity is directly related to the difference in the Gibbs free energies of activation (ΔΔG‡) for the two competing pathways. A larger energy difference between the transition states leading to the two diastereomers implies higher selectivity.

The following table summarizes the hypothetical calculated energies for the vinylation of (S)-4-(1-Methylpyrrolidin-2-yl)benzaldehyde.

Table 1: Calculated Activation Energies for the Vinylation of (S)-4-(1-Methylpyrrolidin-2-yl)benzaldehyde

| Transition State | Product Diastereomer | Activation Energy (kcal/mol) | Relative Activation Energy (kcal/mol) |

| TS-R | (R)-1-(4-((S)-1-methylpyrrolidin-2-yl)phenyl)prop-2-en-1-ol | 22.5 | 1.8 |

| TS-S | (S)-1-(4-((S)-1-methylpyrrolidin-2-yl)phenyl)prop-2-en-1-ol | 20.7 | 0.0 |

Based on the data in Table 1, the transition state leading to the (S)-alcohol (TS-S) is lower in energy by 1.8 kcal/mol compared to the transition state leading to the (R)-alcohol (TS-R). This energy difference suggests a preference for the formation of the (S)-1-(4-((S)-1-methylpyrrolidin-2-yl)phenyl)prop-2-en-1-ol diastereomer.

Further analysis of the optimized transition state geometries would likely reveal the steric and electronic factors governing this selectivity. For instance, the preferred transition state would likely be the one that minimizes steric repulsion between the incoming nucleophile and the bulky N-methylpyrrolidinyl group.

The predicted diastereomeric excess can be estimated from the calculated difference in activation energies. A larger energy gap between the competing transition states corresponds to a higher predicted selectivity. The findings from these computational models can be instrumental in the rational design of stereoselective syntheses utilizing this compound as a chiral building block.

Advanced Applications of 4 1 Methylpyrrolidin 2 Yl Benzaldehyde in Chemical Synthesis

Utilization as a Versatile Chiral Building Block in Complex Molecule Synthesis

The inherent chirality and bifunctional nature of 4-(1-Methylpyrrolidin-2-yl)benzaldehyde make it an exemplary chiral building block. The stereocenter within the pyrrolidine (B122466) ring is crucial for introducing asymmetry in synthetic targets, a fundamental requirement for creating biologically active compounds.

The N-methylpyrrolidine core is a key structural motif in a wide array of tropane (B1204802) alkaloids, which exhibit significant pharmacological properties. Research into the biosynthesis of these alkaloids has identified intermediates that are structurally analogous to this compound, underscoring its importance as a precursor. Specifically, the related compound 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid is a key intermediate in the biosynthesis of tropinone, the metabolic precursor to all tropane alkaloids. researchgate.netnih.gov

This biosynthetic pathway involves a Mannich-like decarboxylative condensation between the N-methyl-Δ¹-pyrrolinium cation and a polyketide-derived acid. nih.gov The resulting intermediate contains the essential N-methylpyrrolidine ring that is carried through to the final alkaloid products. The synthesis of these key intermediates, such as methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate, from chiral precursors like L-proline (B1679175), highlights the utility of the 4-(1-Methylpyrrolidin-2-yl) scaffold in accessing these complex natural products. researchgate.net The benzaldehyde (B42025) group on the target molecule offers a reactive handle for synthetic chemists to elaborate the structure and create diverse analogs of these important alkaloids.

Table 1: Examples of Bioactive Alkaloids Containing the N-Methylpyrrolidine Moiety

| Alkaloid Class | Core Structure | Notable Examples | Biological Significance |

|---|---|---|---|

| Tropane Alkaloids | 8-Azabicyclo[3.2.1]octane | Atropine, Cocaine, Scopolamine | Anticholinergic, Stimulant, Anesthetic |

The chiral pyrrolidine framework is a privileged structure in the field of asymmetric organocatalysis. nih.govmdpi.com Proline and its derivatives are among the most successful organocatalysts, capable of activating substrates through enamine or iminium ion intermediates. The structure of this compound, which combines the chiral pyrrolidine amine with a benzaldehyde group, presents a valuable scaffold for designing new catalysts and ligands.

While specific organocatalysts derived directly from this compound are not extensively documented in current literature, its potential is clear. The secondary amine of the pyrrolidine ring can serve as the catalytic site for enamine/iminium catalysis, while the aromatic aldehyde portion can be modified to tune the catalyst's steric and electronic properties or to anchor it to a solid support. nih.govbeilstein-journals.org New pyrrolidine-based organocatalysts are continually being developed for various asymmetric transformations, such as Michael additions, demonstrating the modularity and effectiveness of this scaffold. nih.govbeilstein-journals.org

The total synthesis of complex molecules is a benchmark of chemical synthesis. The role of this compound and its derivatives as intermediates is intrinsically linked to their utility in constructing natural products like tropane alkaloids. The biosynthetic pathway to tropinone, for instance, is a multi-step process where the N-methylpyrrolinium cation combines with other precursors to form the core structure. researchgate.netnih.gov Synthetic routes designed to mimic or improve upon these natural pathways inherently use this chiral scaffold as a key intermediate. By starting with or synthesizing this chiral aldehyde, chemists can strategically build complexity, ensuring the correct stereochemistry is installed early in the synthetic sequence, which is a hallmark of efficient total synthesis.

Participation in Novel Synthetic Methodologies

The reactivity of both the aldehyde and the chiral amine functionalities allows this compound to be employed in a variety of modern synthetic reactions that aim to increase efficiency and complexity in a single step.

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are powerful tools for drug discovery and organic synthesis. nih.govbeilstein-journals.orgbeilstein-journals.org Aldehydes are frequent participants in many well-known MCRs, such as the Ugi, Passerini, and Hantzsch reactions. beilstein-journals.org this compound is a suitable substrate for these types of reactions. For example, in an Ugi four-component reaction, it could provide the aldehyde component, reacting with an amine, a carboxylic acid, and an isocyanide to rapidly generate complex peptide-like scaffolds incorporating the chiral pyrrolidine moiety. beilstein-journals.org

Similarly, tandem or cascade reactions, where a single set of reagents initiates a sequence of transformations without isolating intermediates, could leverage the unique structure of this compound. liberty.edu The aldehyde can undergo an initial reaction, such as a condensation or addition, which then triggers a subsequent intramolecular cyclization involving the pyrrolidine ring or a substituent, leading to the formation of complex heterocyclic systems in a highly efficient manner.

Table 2: Potential Multi-Component and Cascade Reactions for this compound

| Reaction Type | Key Reactants | Potential Product Scaffold |

|---|---|---|

| Ugi 4-Component Reaction | Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Passerini 3-Component Reaction | Carboxylic Acid, Isocyanide | α-Acyloxy Amide |

| Hantzsch Pyridine Synthesis | β-Ketoester, Ammonia Source | Dihydropyridine |

Direct C-H functionalization has emerged as a transformative strategy in organic synthesis, allowing for the modification of molecules without the need for pre-functionalized starting materials. nih.govrsc.org The aromatic ring of this compound possesses C-H bonds that are potential targets for such reactions. Guided C-H functionalization, where a directing group steers a catalyst to a specific C-H bond (often in the ortho position), could be employed. nih.gov The aldehyde or a derivative could potentially act as a directing group to functionalize the benzene (B151609) ring, enabling the introduction of new substituents that could further modulate the molecule's properties.

From a green chemistry perspective, the use of chiral building blocks derived from natural sources, such as amino acids (like proline, a precursor to the pyrrolidine ring), is a key principle. researchgate.net Synthesizing complex molecules from these bio-renewable starting materials reduces reliance on petrochemical feedstocks. Furthermore, developing synthetic routes that utilize this compound in aqueous media or under solvent-free conditions aligns with green chemistry goals. rsc.org For instance, the synthesis of N-methylpyrrolidine has been demonstrated in an aqueous medium, highlighting the potential for developing more environmentally friendly processes involving this structural motif. researchgate.net

Q & A

Advanced Research Question

- Photopolymerization : Acts as a co-initiator with tetramethylammonium n-butyltriphenylborate under visible light, enabling rapid polymerization of acrylates (e.g., TMPTA) .

- Medicinal Chemistry : Serves as a precursor for nicotine analogs (e.g., (S)-3-(1-Methylpyrrolidin-2-yl)pyridine), highlighting its role in synthesizing bioactive intermediates .

Why is comprehensive thermodynamic or spectroscopic data scarce for this compound?

Advanced Research Question

Public databases (e.g., NIST) lack reference data due to its niche research applications. Researchers must:

- Generate Original Data : Perform DSC for melting points, UV-Vis for electronic transitions, and computational modeling (DFT) for thermodynamic parameters.

- Validate Methods : Cross-check NMR assignments with DEPT or HSQC experiments .

How can researchers resolve contradictions in reported synthetic yields?

Advanced Research Question

Discrepancies often arise from:

- Reaction Conditions : Microwave-assisted synthesis reduces time (e.g., 2 hours vs. 20 hours) but may lower yields due to overheating .

- Purification Methods : Compare column chromatography (higher purity, lower recovery) vs. distillation (lower purity, higher throughput).

What strategies improve solubility for aqueous-phase reactions?

Advanced Research Question

The compound’s low water solubility (common for aryl aldehydes) can be mitigated by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.